molecular formula C21H27N3O3 B2610071 1-(4-Ethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea CAS No. 1448069-85-9

1-(4-Ethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

Cat. No.: B2610071
CAS No.: 1448069-85-9
M. Wt: 369.465
InChI Key: LWAPZOPHTSBOTM-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as EPPU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience.

Scientific Research Applications

Metabolism and Pharmacological Applications

  • The metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor, was studied to understand its safety and effectiveness in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. TPPU is metabolized via oxidation and amide hydrolysis without apparent breakdown of the urea, indicating a potential pathway for similar urea derivatives (Wan et al., 2019).

Synthesis and Structure-Activity Relationships

  • The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists were explored, showing the importance of specific substitutions for in vitro potency. This highlights the versatility of urea derivatives in medicinal chemistry (Fotsch et al., 2001).

Chemical Synthesis Techniques

  • Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds demonstrated the utility of urea derivatives in synthetic organic chemistry, providing a method for producing high yields of substituted products, thereby highlighting the synthetic flexibility of urea compounds (Smith et al., 2013).

Materials Science and Hydrogel Formation

  • Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forming hydrogels in acidic conditions revealed the impact of anion identity on the physical properties of gels. This underscores the potential of urea derivatives in creating materials with tunable properties (Lloyd & Steed, 2011).

Antitumor and Antiparkinsonian Activities

  • The antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer types was investigated, showcasing the therapeutic potential of urea derivatives in oncology (Al-Sanea et al., 2018).
  • Urea and thiourea derivatives of tetrahydropyrimidine were synthesized and evaluated for their antiparkinsonian activity, highlighting the neuroprotective properties of these compounds (Azam et al., 2009).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-27-20-10-6-17(7-11-20)23-21(25)22-16-4-8-18(9-5-16)24-14-12-19(26-2)13-15-24/h4-11,19H,3,12-15H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAPZOPHTSBOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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